Product packaging for rac 2-Linolenoyl-3-chloropropanediol(Cat. No.:CAS No. 1470161-30-8)

rac 2-Linolenoyl-3-chloropropanediol

Cat. No.: B583500
CAS No.: 1470161-30-8
M. Wt: 370.958
InChI Key: YAOHGBOXDTYIHW-PDBXOOCHSA-N
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Description

Chemical Classification and Nomenclature

rac 2-Linolenoyl-3-chloropropanediol is systematically classified as a fatty acid ester of 3-chloropropane-1,2-diol, more specifically representing the linolenic acid ester derivative of this chloropropanediol. The compound's official International Union of Pure and Applied Chemistry nomenclature designation is 1-chloro-3-hydroxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, which precisely describes its structural composition and stereochemical configuration. Within the broader classification system, this compound falls under the category of monochloropropanediol fatty acid esters, distinguishing it from related compounds such as dichloropropanol esters and glycidyl fatty acid esters. The racemic nature of the compound, indicated by the "rac" prefix, signifies that it exists as an equal mixture of both enantiomeric forms, reflecting the non-stereoselective conditions under which it typically forms during food processing operations.

The compound bears the Chemical Abstracts Service registry number 1470161-30-8, providing a unique identifier for regulatory and research purposes. Alternative nomenclature includes the more descriptive name "rac2-Linolenoyl-3-chloropropanediol," which emphasizes both the racemic nature and the specific fatty acid component. The linolenoyl portion of the molecule refers to the alpha-linolenic acid moiety, an omega-3 polyunsaturated fatty acid with 18 carbons and three double bonds in the cis configuration at positions 9, 12, and 15. This classification places the compound within the broader family of process contaminants that arise during thermal treatment of lipid-containing foods, particularly those involving chloride-containing ingredients or processing aids.

Structural Characteristics and Properties

The molecular structure of this compound consists of a three-carbon propanediol backbone with a chlorine atom substituted at the terminal position and a linolenic acid chain esterified to the central carbon atom. The compound's molecular formula C21H35ClO3 reflects the presence of 21 carbon atoms, 35 hydrogen atoms, one chlorine atom, and three oxygen atoms, resulting in a calculated molecular weight of 371.0 g/mol. The structural configuration features a chloropropanediol moiety where the chlorine substitution occurs at the 3-position, while the 2-position bears the esterified linolenic acid chain through an ester linkage.

The linolenic acid component contributes significant structural complexity through its three cis double bonds located at the 9th, 12th, and 15th carbon positions, creating a highly unsaturated fatty acid chain that imparts specific chemical and physical properties to the overall molecule. The presence of these multiple double bonds renders the compound susceptible to oxidative degradation and influences its solubility characteristics, typically favoring lipophilic environments. The ester linkage between the fatty acid and the chloropropanediol backbone represents a key structural feature that determines the compound's stability and potential for hydrolysis under various conditions.

Property Value Reference
Molecular Formula C21H35ClO3
Molecular Weight 371.0 g/mol
Chemical Abstracts Service Number 1470161-30-8
Double Bond Positions 9Z, 12Z, 15Z
Stereochemistry Racemic mixture

The three-dimensional conformation of this compound exhibits significant flexibility due to the presence of multiple rotatable bonds along the fatty acid chain, which has implications for its interaction with biological systems and analytical detection methods. Database records indicate that conformer generation for this compound is restricted due to its excessive flexibility, highlighting the dynamic nature of its molecular structure. The compound's physical state under standard conditions is typically liquid, reflecting the influence of the long-chain fatty acid component on its bulk properties.

Historical Context of Discovery and Research

The discovery of chloropropanediol fatty acid esters, including this compound, represents a relatively recent development in food safety science that emerged from advancing analytical capabilities in the late 20th and early 21st centuries. The initial identification of 3-monochloropropane-1,2-diol as a food processing contaminant occurred in 1978 within acid-hydrolyzed vegetable proteins, marking the beginning of scientific interest in this class of compounds. Subsequently, the esterified derivatives of monochloropropanediol, conjugated with various fatty acids including linolenic acid, were first identified in 1980, establishing the foundation for understanding these complex lipid-bound contaminants.

The confirmation of 3-monochloropropane-1,2-diol esters in refined vegetable oils occurred in 2006, representing a crucial milestone that brought attention to the widespread occurrence of these compounds in commonly consumed food products. This discovery coincided with improvements in analytical methodology, particularly the development of gas chromatography-mass spectrometry techniques capable of detecting and quantifying these complex ester compounds at trace levels. The identification of fatty acid ester configurations of monochloropropanediols as process contaminants provided critical insights into their formation mechanisms and occurrence patterns across different food categories.

Research into this compound and related compounds gained significant momentum following the detection of high concentrations of monochloropropanediol esters in infant formulas in December 2007, which raised concerns about exposure levels in vulnerable populations. Subsequent investigations revealed the presence of these compounds in human breast milk, further emphasizing the need for comprehensive understanding of their formation, occurrence, and potential health implications. The development of stereospecific analytical methods enabled researchers to characterize the racemic nature of these compounds, revealing that both naturally occurring and synthetic chloropropanediol diesters behave similarly during analytical procedures.

The compound's significance extends to its utility as a marker for evaluating the effectiveness of mitigation strategies aimed at reducing process contaminant formation during food manufacturing. Understanding the formation pathways of this compound has informed industrial efforts to modify processing conditions, optimize temperature profiles, and implement alternative refining techniques to minimize contaminant generation while maintaining product quality. The compound also serves as a reference standard for analytical method development and validation, supporting regulatory compliance efforts and facilitating inter-laboratory comparison studies.

Furthermore, this compound represents an important component in exposure assessment studies that evaluate the dietary intake of chloropropanediol esters across different population groups. Research has revealed that these compounds can undergo hydrolysis during digestion, potentially releasing free chloropropanediols, which has implications for understanding their contribution to overall dietary exposure. The occurrence of this compound in diverse food products, from infant formulas to commonly consumed processed foods, underscores its relevance to public health considerations and food safety regulatory frameworks.

Properties

CAS No.

1470161-30-8

Molecular Formula

C21H35ClO3

Molecular Weight

370.958

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

YAOHGBOXDTYIHW-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl

Synonyms

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-1-hydroxypropyl Ester;  3-Chloro-1,2-propanediol 2-Linolenate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloropropanediol esters share a common glycerol backbone modified with chlorine and varying fatty acyl groups. Below is a detailed comparison of rac 2-Linolenoyl-3-chloropropanediol with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fatty Acyl Group(s) Key Features/Applications
This compound 1470161-30-8 C21H33ClO4 384.21 Linolenoyl (C18:3) Used as a reference standard for lipid contaminant analysis .
rac 1-Lauroyl-3-chloropropanediol 20542-96-5 C15H29ClO3 292.84 Lauroyl (C12:0) Biochemical studies; highly purified grades available .
rac-1,2-Dilinoleoyl-3-chloropropanediol 74875-96-0 C39H67ClO4 635.40 Dilinoleoyl (C18:2) Food safety research; >95% purity (HPLC) .
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 1331666-89-7 C39H62ClO4D5 640.46 Oleoyl (C18:1) + Linoleoyl (C18:2) Deuterated variant for isotopic labeling in metabolic studies .

Key Differences and Functional Implications

Fatty Acyl Chain Variability: The linolenoyl group (C18:3) in this compound introduces three double bonds, increasing hydrophobicity compared to shorter or saturated acyl chains (e.g., lauroyl, C12:0) . rac-1,2-Dilinoleoyl-3-chloropropanediol contains two linoleoyl chains (C18:2), enhancing its molecular weight (635.40 g/mol) and lipid solubility, making it suitable for mimicking complex lipid matrices .

Analytical Utility: this compound is critical for calibrating mass spectrometry methods to quantify 3-MCPD esters in edible oils, where linolenate esters are common . In contrast, rac 1-lauroyl-3-chloropropanediol (C12:0) is used in biochemical assays due to its simpler structure and ease of synthesis .

Isotopic Variants: Deuterated analogs like rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 are essential for internal standardization in mass spectrometry, minimizing matrix effects in complex samples .

Critical Analysis of Structural and Functional Data

  • Stereochemical Complexity : The "rac" designation indicates a racemic mixture, which complicates chiral separations in analytical workflows. This contrasts with enantiopure standards used in pharmacokinetic studies .
  • Thermal Stability : Chloropropanediol esters are prone to degradation at high temperatures, necessitating stringent storage conditions (+4°C) to maintain integrity .
  • Biological Relevance: While these compounds are primarily analytical tools, their structural analogs (e.g., 3-MCPD esters) are implicated in nephrotoxicity and carcinogenicity, underscoring the importance of accurate quantification .

Preparation Methods

Epichlorohydrin Hydrolysis

Epichlorohydrin hydrolysis remains the most widely adopted route due to its scalability. The reaction proceeds via acid- or base-catalyzed ring-opening:

Epichlorohydrin+H2OH+ or OH3-Chloro-1,2-propanediol+HCl\text{Epichlorohydrin} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{3-Chloro-1,2-propanediol} + \text{HCl}

A Chinese patent (CN109867587B) optimized this process using hydrogen peroxide (H₂O₂) as an oxygen source and SiO₂-Al₂O₃ catalysts, achieving 99.9% purity at 45°C under 0.5 MPa pressure. Key parameters include:

ParameterOptimal Value
Temperature45°C
Pressure0.5 MPa
Catalyst Loading5 wt% SiO₂-Al₂O₃
Reaction Time2.5 hours

This method minimizes side products like glycidol, which can form via dehydration at elevated temperatures.

Glycerol Chlorination

Alternative routes involve direct chlorination of glycerol using thionyl chloride (SOCl₂) or hydrochloric acid (HCl). However, this method faces challenges in regioselectivity, often yielding mixtures of 2- and 3-chloropropanediols. A 2011 patent (CN102229523B) reported a 78% yield of 3-chloro-1,2-propanediol by reacting glycerol with HCl gas at 110°C for 6 hours.

Esterification: Coupling 3-Chloro-1,2-Propanediol with Linolenic Acid

The esterification step attaches α-linolenic acid (C₁₈H₃₀O₂) to the chloropropanediol backbone. Two strategies are prevalent:

Acid-Catalyzed Fischer Esterification

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction between 3-chloro-1,2-propanediol and linolenic acid. The mechanism involves:

  • Protonation of the carboxylic acid to form an acylium ion.

  • Nucleophilic attack by the hydroxyl group of chloropropanediol.

  • Dehydration to form the ester bond.

A study simulating industrial deodorization conditions found that diacylglycerol (DAG) content above 4% at 220°C significantly increased ester formation, with a quadratic correlation (y = 0.0612x² – 1.6376x + 10.558; R² = 0.958).

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) offer regioselective esterification under mild conditions (30–50°C). A 2023 optimization achieved 92% yield using:

  • Solvent-free system

  • 1:2 molar ratio (chloropropanediol:linolenic acid)

  • 48-hour reaction time

However, enzyme costs and slower kinetics limit industrial adoption compared to chemical methods.

Racemic Resolution and Purification

This compound exists as a racemic mixture due to the chiral center at the sn-2 position. Chromatographic techniques dominate purification:

MethodStationary PhaseMobile PhasePurity Achieved
Flash ChromatographyC18 silica gelHexane:Ethyl Acetate (8:2)95%
Preparative HPLCChiralcel OD-HEthanol:Hexane (1:9)>99%

Crystallization in cold ethanol (-20°C) further removes unreacted linolenic acid and chloropropanediol residues.

Industrial-Scale Challenges and Mitigation Strategies

Byproduct Formation

High temperatures (>200°C) promote glycidyl ester formation, a carcinogenic contaminant. Mitigation includes:

  • Maintaining DAG content below 2%

  • Using nitrogen sparging to reduce oxidative degradation

Catalyst Recycling

Homogeneous acid catalysts (e.g., H₂SO₄) pose separation issues. Heterogeneous alternatives like sulfonated graphene oxide enable 5 reaction cycles with <10% activity loss.

Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces esterification time from 12 hours to 45 minutes, achieving 88% yield. Energy barriers for dipalmitin, diolein, and dilinolein esters were calculated as 74.261, 66.017, and 59.856 kJ/mol, respectively, confirming the thermal advantage for unsaturated fatty acids.

Flow Chemistry Systems

Continuous-flow reactors enhance heat transfer and reduce side reactions. A 2024 pilot study reported 94% conversion using:

  • Residence time: 12 minutes

  • Temperature: 100°C

  • Catalyst: Immobilized lipase on magnetic nanoparticles

Analytical Validation

Quality control employs:

  • GC-MS : Quantifies residual chloropropanediol (LOQ: 0.1 ppm)

  • ¹H NMR : Verifies ester linkage (δ 4.1–4.3 ppm, -CH₂-O-CO-)

  • HPLC-ELSD : Monomers <0.5%

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